molecular formula C7H16ClN B1396032 2,4-Dimethylpiperidine hydrochloride CAS No. 91846-47-8

2,4-Dimethylpiperidine hydrochloride

Cat. No. B1396032
CAS RN: 91846-47-8
M. Wt: 149.66 g/mol
InChI Key: ZNWYEICTMCDWMH-UHFFFAOYSA-N
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Description

2,4-Dimethylpiperidine hydrochloride is a chemical compound that belongs to the piperidine family . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethylpiperidine hydrochloride is C7H16ClN . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The average mass of 2,4-Dimethylpiperidine hydrochloride is 149.662 Da, and the monoisotopic mass is 149.097122 Da .

Scientific Research Applications

Methods of Application : The compound is often used in multicomponent reactions, cyclization, and amination processes to create biologically active piperidines .

Results : The synthesized derivatives exhibit a range of biological activities, contributing to the development of potential drugs with piperidine moieties .

Methods of Application : It is involved in chemoselective synthesis processes, often in one-pot reactions using greener solvents .

Results : The methodologies enable the creation of diverse substitution patterns around the ring structures, contributing to the field of medicinal chemistry .

Methods of Application : It is incorporated into the synthesis of materials that require specific electrochemical properties .

Results : The use of 2,4-Dimethylpiperidine hydrochloride leads to the creation of materials with improved performance in energy storage applications .

Methods of Application : It is applied in the preparation of calibration curves and validation of analytical methods .

Results : The compound helps in achieving accurate measurements and reliable analytical results .

Methods of Application : 2,4-Dimethylpiperidine hydrochloride is used in enzyme inhibition studies and the exploration of metabolic pathways .

Results : Research has shown its effectiveness in inhibiting certain enzymes, providing insights into biochemical processes .

Methods of Application : It is used in studies examining the interaction of chemicals with environmental contaminants .

Results : Findings suggest potential uses in environmental remediation and pollution control strategies .

Methods of Application : It acts as a base catalyst in various organic transformations, including condensation and Michael addition reactions .

Results : The use of this compound as a catalyst has been shown to increase reaction efficiency and yield, providing a greener alternative to traditional methods .

Methods of Application : It is used in the synthesis of compounds with potential applications in crop protection and pest management .

Results : Research indicates that derivatives of 2,4-Dimethylpiperidine hydrochloride can be effective in controlling agricultural pests and diseases .

Methods of Application : The compound is incorporated into veterinary pharmaceuticals to treat a variety of animal diseases .

Results : Studies have shown that it can be an important component in veterinary drugs, improving the health and productivity of livestock .

Methods of Application : It is used in the synthesis of compounds that interact with neural receptors or enzymes involved in neurotransmission .

Results : Derivatives of this compound have been found to exhibit neuroprotective properties and are being explored for the treatment of neurological disorders .

Methods of Application : It is used in the preparation of nanoscale materials that have unique physical and chemical properties .

Results : Nanomaterials synthesized using 2,4-Dimethylpiperidine hydrochloride show promise in various applications, including electronics and medicine .

Methods of Application : The compound is used in reactions that aim to reduce waste and avoid the use of hazardous solvents .

Results : The adoption of 2,4-Dimethylpiperidine hydrochloride in green chemistry leads to cleaner production methods and a reduced environmental footprint .

Safety And Hazards

2,4-Dimethylpiperidine hydrochloride is classified as Acute Toxicity (Oral) Category 4, Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2,4-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-4-8-7(2)5-6;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWYEICTMCDWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705266
Record name 2,4-Dimethylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpiperidine hydrochloride

CAS RN

91846-47-8
Record name 2,4-Dimethylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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